1-(4-Isopropyl-benzoyl)-piperazine

Description

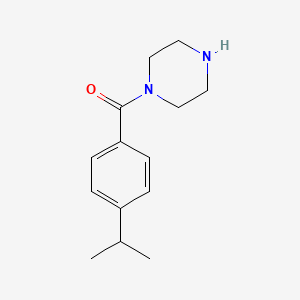

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(2)12-3-5-13(6-4-12)14(17)16-9-7-15-8-10-16/h3-6,11,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPVDIPJTCMUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Isopropyl-benzoyl)-piperazine: Synthesis & Characterization Guide

This guide outlines the synthesis, purification, and characterization of 1-(4-Isopropyl-benzoyl)-piperazine (CAS: 926258-12-0), a functionalized benzamide derivative.

The protocol prioritizes the N-Boc-protection strategy (Route A) for research-grade purity to eliminate the formation of the bis-amide byproduct (

Executive Summary

-

Target Compound: 1-(4-Isopropyl-benzoyl)-piperazine[1]

-

IUPAC Name: Piperazin-1-yl(4-(propan-2-yl)phenyl)methanone[1]

-

Molecular Formula:

[1] -

Molecular Weight: 232.32 g/mol [1]

-

Key Applications: Pharmacophore in antihistamines, building block for dopamine receptor ligands, and intermediate in agrochemical synthesis.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of an amide bond between the acyl carbon of 4-isopropylbenzoic acid (Cumic acid) and the secondary amine of piperazine.

-

Challenge: Piperazine is a symmetric diamine.[2] Reacting it with an electrophile (acid chloride or activated ester) often leads to a statistical mixture of mono-amide (desired) and bis-amide (impurity).

-

Solution:

-

Route A (High Fidelity): Use tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) to desymmetrize the amine. This forces mono-acylation. The Boc group is subsequently removed.[3]

-

Route B (Direct/Scale-up): Use a large excess (5.0 eq) of piperazine with 4-isopropylbenzoyl chloride to statistically favor the mono-product.

-

Figure 1: Retrosynthetic pathways. Route A (Solid) is preferred for purity; Route B (Dashed) for cost-efficiency.

Experimental Protocols

Method A: The N-Boc Protection Route (Recommended)

Best for: <10g scale, high purity requirements.

Reagents:

-

4-Isopropylbenzoic acid (1.0 eq)

-

N-Boc-piperazine (1.1 eq)[4]

-

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)[4]

-

DIPEA (3.0 eq)

-

Dichloromethane (DCM) (anhydrous)[4]

-

Trifluoroacetic acid (TFA)

Step 1: Amide Coupling

-

Activation: In a round-bottom flask, dissolve 4-isopropylbenzoic acid (10 mmol, 1.64 g) in anhydrous DCM (50 mL). Add EDC

HCl (12 mmol, 2.30 g), HOBt (12 mmol, 1.62 g), and DIPEA (30 mmol, 5.2 mL). Stir at 0°C for 30 minutes under nitrogen. -

Coupling: Add N-Boc-piperazine (11 mmol, 2.05 g) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Dilute with DCM (50 mL). Wash successively with 1M HCl (2 x 30 mL), Sat. NaHCO

(2 x 30 mL), and Brine (30 mL). Dry over Na-

Intermediate Yield: Expect ~90-95% of the Boc-protected amide as a white solid/oil.

-

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the crude intermediate in DCM (20 mL).

-

Acidolysis: Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2–4 hours.

-

Neutralization (Critical): Concentrate the reaction to remove excess TFA. Redissolve the residue in DCM. Slowly add Sat. NaHCO

until pH ~9–10. -

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). The product is in the organic layer (as the free base).

-

Isolation: Dry (Na

SO

Method B: Acid Chloride Route (Scale-Up)

Best for: >10g scale, where chromatography is acceptable.

-

Preparation: Dissolve Piperazine (50 mmol, 4.3 g, 5.0 eq ) in DCM (100 mL) with Triethylamine (15 mmol, 2.1 mL). Cool to 0°C.[2][5]

-

Addition: Dissolve 4-isopropylbenzoyl chloride (10 mmol, 1.82 g) in DCM (20 mL). Add this solution dropwise to the piperazine solution over 1 hour.

-

Note: Slow addition into excess amine prevents the concentration of acid chloride from rising high enough to react with the mono-amide product.

-

-

Workup: Wash with water (3 x 50 mL) to remove unreacted piperazine and salts. Extract organic phase with 1M HCl (3 x 30 mL) to pull the product (amine) into the aqueous phase.

-

Basification: Basify the aqueous extract with 2M NaOH to pH >12. Extract back into DCM. This selectively isolates the mono-amide and leaves non-basic impurities behind.

Purification & Isolation Strategy

The "Acid-Base Swing" is the most efficient purification method for this compound, leveraging the basicity of the secondary amine on the piperazine ring.

Figure 2: Acid-Base extraction workflow for isolating the mono-substituted piperazine.

Characterization Data

Physical Properties:

-

Appearance: Off-white solid or viscous pale yellow oil (tends to solidify upon standing).

-

Solubility: Soluble in DCM, MeOH, DMSO; Insoluble in water (Free base).

Spectroscopic Data (Expected):

| Technique | Parameter | Signal Assignment |

| Isopropyl | ||

| (300 MHz, CDCl | Piperazine protons ( | |

| Isopropyl methine ( | ||

| Piperazine protons ( | ||

| Aromatic protons (meta to carbonyl) | ||

| Aromatic protons (ortho to carbonyl) | ||

| LC-MS (ESI) | ||

| IR (ATR) | 1630 cm | Amide C=O stretch (Tertiary amide) |

| 3300–3400 cm | N-H stretch (Secondary amine) |

Troubleshooting & Optimization

-

Bis-acylation (Impurity observed at M+H 379):

-

Cause: Excess acid chloride or insufficient mixing.

-

Fix: Switch to Method A (Boc-protection). If using Method B, increase piperazine equivalents to 6.0–8.0 eq and lower temperature to -10°C.

-

-

Low Yield in Acid Extraction:

-

Cause: Product might be forming an emulsion or is partially soluble in the organic layer if the pH isn't low enough.

-

Fix: Ensure aqueous pH is < 2. Add brine to break emulsions.

-

-

Solidification Issues:

References

-

PubChem. (n.d.).[1] 1-(4-Isopropyl-benzoyl)-piperazine (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]

-

Alves, M. J., et al. (2017). Piperazine amides with desirable solubility... Synthesis and evaluation. PMC. Retrieved from [Link]

Sources

- 1. 1-(4-Isopropyl-benzoyl)-piperazine | C14H20N2O | CID 16769426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to piperazin-1-yl-(4-propan-2-ylphenyl)methanone

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of piperazin-1-yl-(4-propan-2-ylphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation and application of this compound.

Introduction and Molecular Overview

Piperazin-1-yl-(4-propan-2-ylphenyl)methanone is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2][3] This particular derivative features a 4-isopropylphenyl methanone group attached to one of the piperazine nitrogens. The isopropyl group provides lipophilicity, while the carbonyl and piperazine groups offer sites for hydrogen bonding and potential interactions with biological targets.

While specific research on piperazin-1-yl-(4-propan-2-ylphenyl)methanone is limited, the broader class of phenylpiperazine derivatives has been investigated for various therapeutic applications, including neuroprotective[4], antipsychotic[5], and stimulant activities.[6] This guide will, therefore, draw upon data from closely related analogues to build a predictive and practical profile of the title compound.

Chemical Structure:

Caption: Chemical structure of piperazin-1-yl-(4-propan-2-ylphenyl)methanone.

Physicochemical Properties

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₄H₂₀N₂O | Calculated |

| Molecular Weight | 232.32 g/mol | Calculated |

| Appearance | Likely a white to off-white solid at room temperature. | Based on related piperazine derivatives which are often crystalline solids.[7] |

| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | The piperazine nitrogen offers some polarity, but the aromatic ring and isopropyl group increase lipophilicity.[6] |

| Melting Point | Estimated to be in the range of 80-120 °C. | Analogy to similar structures. For example, methanone has a melting point of 88-90 °C.[7] |

| Boiling Point | > 400 °C (Predicted) | High molecular weight and polar functional groups suggest a high boiling point. (4-Benzylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone has a boiling point of 495.1°C.[6] |

| pKa | Two predicted pKa values associated with the piperazine nitrogens. The secondary amine (N-H) is expected to be more basic (pKa ~8-9) than the tertiary amide nitrogen. | General knowledge of piperazine chemistry. |

Synthesis Protocol

The most direct and industrially scalable synthesis route for piperazin-1-yl-(4-propan-2-ylphenyl)methanone is the nucleophilic acyl substitution of a reactive carboxylic acid derivative, such as an acyl chloride, with piperazine.

Reaction Scheme:

Caption: Proposed synthesis of the title compound.

Preparation of 4-Isopropylbenzoyl chloride

4-Isopropylbenzoyl chloride is a key intermediate that can be synthesized from p-isopropylbenzaldehyde or 4-isoproplybenzoic acid.[8][9] A common method involves the reaction of 4-isoproplybenzoic acid with thionyl chloride.[9]

Synthesis of piperazin-1-yl-(4-propan-2-ylphenyl)methanone

This protocol describes the acylation of piperazine. A large excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the HCl byproduct. Alternatively, a stoichiometric amount of piperazine can be used with an external base like triethylamine.

Materials and Equipment:

-

Piperazine (anhydrous)

-

4-Isopropylbenzoyl chloride[8]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4 equivalents) in anhydrous dichloromethane (100 mL). Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of Acyl Chloride: Dissolve 4-isopropylbenzoyl chloride (1 equivalent) in anhydrous DCM (20 mL).[8] Add this solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Work-up:

-

Quench the reaction by adding deionized water (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted acyl chloride and neutralizes HCl salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel, using a mobile phase gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to elute the product.[11]

-

-

Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Analytical Characterization

A robust analytical workflow is essential for confirming the structure and assessing the purity of the synthesized compound.

Analytical Workflow:

Caption: Analytical workflow for compound validation.

Spectroscopic Data (Predicted)

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.8 ppm), corresponding to the protons on the 4-isopropylphenyl ring.

-

Piperazine Protons: Two broad signals (multiplets or broad singlets) are expected for the four CH₂ groups of the piperazine ring, likely in the range of 2.5-3.8 ppm.[12] The protons closer to the carbonyl group will be deshielded and appear further downfield.

-

Isopropyl Protons: A septet for the CH proton (~2.9-3.1 ppm) and a doublet for the two CH₃ groups (~1.2 ppm).

-

N-H Proton: A broad singlet for the secondary amine proton, which may be exchangeable with D₂O. Its chemical shift can vary.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 168-172 ppm.[2]

-

Aromatic Carbons: Signals in the range of 125-150 ppm. The carbon attached to the isopropyl group will be distinct.

-

Piperazine Carbons: Signals for the piperazine CH₂ carbons are expected in the 40-55 ppm range.[2]

-

Isopropyl Carbons: Signals for the CH and CH₃ carbons will be in the aliphatic region (~24 ppm for CH₃ and ~34 ppm for CH).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ from the secondary amine of the piperazine ring.[13]

-

C-H Stretch: Aromatic and aliphatic C-H stretching bands just below and above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group, expected around 1630-1660 cm⁻¹.[7]

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.[13]

-

-

Mass Spectrometry (MS):

-

The expected molecular ion peak [M+H]⁺ would be at m/z 233.16. Fragmentation patterns would likely involve cleavage at the amide bond and within the piperazine ring.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for purity analysis.[10]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be effective.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, likely around 230-254 nm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for identification, although the compound's polarity and molecular weight may require derivatization for optimal performance.[14]

Potential Applications and Biological Context

Derivatives of piperazine are known to possess a wide range of biological activities.[15] While the specific pharmacological profile of piperazin-1-yl-(4-propan-2-ylphenyl)methanone has not been reported, we can infer potential areas of interest from related structures:

-

Neuropharmacology: Phenylpiperazine derivatives have been explored for their effects on the central nervous system. For instance, (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have shown neuroprotective properties against β-amyloid-induced toxicity, suggesting potential relevance in Alzheimer's disease research.[4] Other piperazine compounds act as stimulants by interacting with dopamine and serotonin pathways.[6]

-

Anticancer Research: The piperazine scaffold is present in several anticancer agents. Its ability to be functionalized at two positions allows for the development of molecules that can interact with various biological targets in cancer cells.[3]

-

Antimicrobial Activity: Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[11]

It is crucial for researchers to conduct comprehensive in vitro and in vivo screening to determine the specific biological activity and toxicological profile of this compound.

Safety and Handling

As with any novel chemical compound, piperazin-1-yl-(4-propan-2-ylphenyl)methanone should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A full safety data sheet (SDS) should be developed based on experimental toxicological data.

Conclusion

Piperazin-1-yl-(4-propan-2-ylphenyl)methanone is a compound of interest due to its structural relation to a class of molecules with proven pharmacological relevance. This guide provides a foundational framework for its synthesis, purification, and characterization. By leveraging predictive methods and established protocols for analogous compounds, researchers are well-equipped to undertake further investigation into the specific properties and potential applications of this molecule. The detailed methodologies and analytical insights presented herein are intended to serve as a robust starting point for advancing the scientific understanding of this and related piperazine derivatives.

References

- ChemicalBook. (n.d.). 4-ISOPROPYLBENZYL CHLORIDE synthesis.

- Smolecule. (2024, January 5). (4-Benzylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone.

- ChemicalBook. (n.d.). 4-ISOPROPYLBENZYL CHLORIDE | 2051-18-5.

- LookChem. (n.d.). 4-Isopropylbenzyl chloride.

-

PubChem. (n.d.). methanone. Retrieved from PubChem.

- PubMed. (2005, July 15). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity.

- PubChem. (n.d.). Phenyl(4-piperazin-1-ylphenyl)methanone.

- CymitQuimica. (n.d.). CAS 21900-62-9: 4-Isopropylbenzoyl chloride.

- Thakran et al. (2012). IJPSR, 3(1), 213-217.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

-

MDPI. (2009, November 9). methanone. Retrieved from MDPI.

- Padmashali, B., et al. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.

- Indian Journal of Pure & Applied Physics. (n.d.).

- PrepChem.com. (n.d.). Synthesis of p-isopropylbenzoyl chloride.

- BLD Pharm. (n.d.). Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone.

- ChemDiv. (n.d.). 1-[4-(propan-2-yl)phenyl]-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine.

- MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

- ECHEMI. (n.d.). 1-Propanone, 3-[4-(2-ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-, hydrochloride (1:2) SDS.

- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- RSC Publishing. (2010, January 15). Analytical Methods.

- ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- Benchchem. (n.d.). LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.

- ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9.

- OPUS at UTS. (2013, October 21). Analytical Methods.

- PubChem. (n.d.). 1-(4-Isopropyl-benzoyl)-piperazine.

- ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ChemicalBook. (n.d.). Piperazine(110-85-0) ¹H NMR spectrum.

- ChemicalBook. (n.d.). Piperazine(110-85-0) IR Spectrum.

- MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.

- ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from ResearchGate. chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs*.

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy (4-Benzylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. CAS 21900-62-9: 4-Isopropylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

C14H20N2O molecular structure and IUPAC name

Topic: C14H20N2O: Comparative Structural Analysis & Pharmacological Divergence Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The C14H20N2O Chemical Space

In medicinal chemistry, molecular formula ambiguity presents a unique challenge and opportunity. The formula C14H20N2O does not refer to a single entity but defines a chemical space occupied by structurally distinct isomers with radically different pharmacological profiles.

This guide analyzes the three most critical pharmacophores within this isomeric group:

-

4-HO-DET (Ethocin): A classical C3-substituted tryptamine and serotonergic hallucinogen.

-

Zalsupindole (AAZ-A-154): A novel N1-substituted isotryptamine and non-hallucinogenic psychoplastogen.[1]

-

Pyrrocaine: An acetanilide-based local anesthetic and voltage-gated sodium channel blocker.

By deconstructing these isomers, we illustrate how scaffold rearrangement shifts activity from altering consciousness (5-HT2A agonism) to silencing nociception (NaV blockade).

Part 1: Structural Identification & IUPAC Nomenclature

The three primary isomers of interest are defined below. Note the conservation of atom count (C14, H20, N2, O) but the divergence in connectivity.

1. 4-HO-DET (Ethocin)[2]

-

Class: Tryptamine (Indole alkaloid)

-

IUPAC Name: 3-[2-(Diethylamino)ethyl]-1H-indol-4-ol

-

Core Scaffold: Indole ring substituted at C3 (ethylamine chain) and C4 (hydroxyl group).

-

Key Feature: The 4-hydroxyl group is critical for metabolic stability (preventing MAO degradation) and hydrogen bonding at the 5-HT2A receptor orthosteric site.

2. Zalsupindole (AAZ-A-154)[1][3][4]

-

Class: Isotryptamine (Atypical Indole)

-

IUPAC Name: (2R)-1-(5-Methoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine[1][4]

-

Core Scaffold: Indole ring substituted at N1 rather than C3.

-

Key Feature: This "isotryptamine" connectivity eliminates hallucinogenic potential while retaining neuroplasticity-promoting properties (psychoplastogen).

3. Pyrrocaine

-

Class: Amino Amide (Acetanilide)

-

IUPAC Name: N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide[5][6]

-

Core Scaffold: 2,6-Xylidine linked to a pyrrolidine ring via an amide bridge.

-

Key Feature: Lacks the indole core entirely; functions via steric occlusion of the sodium channel pore.

Part 2: Comparative Structure-Activity Relationship (SAR)

The divergence in biological activity stems from specific pharmacophore arrangements. The following diagram illustrates the branching logic of the C14H20N2O chemical space.

Figure 1: Pharmacological divergence of C14H20N2O isomers based on scaffold connectivity.

Part 3: Pharmacological Profiles & Mechanism of Action

A. 4-HO-DET: The Serotonergic Probe

Mechanism: 4-HO-DET acts as a potent agonist at the 5-HT2A receptor.[7] The 4-position hydroxyl group (homologous to Psilocin) forms a hydrogen bond with Ser159 in the receptor binding pocket, stabilizing the active conformation that recruits Gq proteins and β-arrestin.

Receptor Binding Data (Approximate Ki):

| Receptor | Affinity (Ki) | Functional Outcome |

|---|---|---|

| 5-HT2A | ~69 nM | Visual hallucinations, altered cognition. |

| 5-HT1A | ~150 nM | Modulates anxiety/mood; contributes to "ego dissolution." |

| 5-HT2C | ~200 nM | Anorectic effects; potential anxiety modulation. |

B. Zalsupindole: The Neuroplastogen

Mechanism: Zalsupindole represents a breakthrough in "biased agonism."[8] By moving the amine chain to the N1 position, the molecule engages the 5-HT2A receptor differently. It activates signaling pathways responsible for dendritogenesis (neuronal growth) but fails to recruit the specific G-protein pathways associated with the "head-twitch response" (a proxy for hallucinations in rodents).

-

Therapeutic Application: Rapid-acting antidepressant (RAAD) without the logistical burden of psychedelic-assisted therapy.

-

Key Distinction: Unlike 4-HO-DET, Zalsupindole is lipophilic enough to cross the BBB rapidly but does not cause perceptual distortion.

C. Pyrrocaine: The Sodium Channel Blocker

Mechanism: Pyrrocaine binds to the intracellular portion of voltage-gated sodium channels (NaV1.x). It exists in equilibrium between a neutral base and a charged cation.

-

Penetration: The neutral base diffuses through the neural membrane.

-

Blockade: Once intracellular, the protonated cation binds to the receptor site within the pore, physically occluding Na+ influx and preventing depolarization.

Part 4: Synthesis Protocols (Theoretical)

For researchers synthesizing standards for mass spectrometry or binding assays, the synthetic routes diverge significantly.

Protocol A: Synthesis of 4-HO-DET (Speeter-Anthony Route)

Reference: Shulgin, TiHKAL #23

-

Precursor: 4-Acetoxyindole.

-

Acylation: React with oxalyl chloride in anhydrous diethyl ether to form 3-indoleglyoxalyl chloride.

-

Amidation: Add diethylamine (excess) to form the glyoxylamide.

-

Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH4) in THF.

-

Hydrolysis: The acetoxy group is often hydrolyzed to the free phenol (4-OH) during workup or via base hydrolysis.

Protocol B: Synthesis of Pyrrocaine

Reference: Standard Amino-Amide Synthesis

-

Acylation: React with chloroacetyl chloride in glacial acetic acid (maintaining <10°C) to form

-chloro-2,6-dimethylacetanilide. -

Amination: Reflux the intermediate with pyrrolidine in toluene.

-

Purification: Acid-base extraction followed by recrystallization.

Visualization of Synthetic Logic

Figure 2: Convergent synthetic pathways for Indole vs. Anilide isomers.

Part 5: Physicochemical Data Summary

For analytical verification (GC-MS/LC-MS), the following data distinguishes the isomers.

| Property | 4-HO-DET | Pyrrocaine | Zalsupindole |

| Molecular Weight | 232.32 g/mol | 232.32 g/mol | 232.32 g/mol |

| Exact Mass | 232.1576 | 232.1576 | 232.1576 |

| Appearance | White crystalline solid | White crystalline powder | Solid |

| Melting Point | 103–104°C | 83°C (Free base) | N/A (Proprietary) |

| Solubility | Soluble in EtOH, dilute acid | Soluble in lipids, dilute acid | Soluble in DMSO |

| Key MS Fragment | m/z 58 (Diethylamine alpha-cleavage) | m/z 84 (Pyrrolidinium) | m/z 58 (Dimethylamine) |

| UV Max | ~220, 280, 290 nm (Indole) | ~260 nm (Benzene ring) | ~280 nm (Indole) |

Analytical Note: While exact mass is identical, fragmentation patterns in MS/MS and retention times in HPLC will differ significantly due to the polarity difference between the phenolic indole (4-HO-DET) and the lipophilic acetanilide (Pyrrocaine).

References

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Entry #23: 4-HO-DET). Link

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

-

Olson, D. E., et al. (2021).[10] Zalsupindole (AAZ-A-154): A Non-Hallucinogenic Psychoplastogen.[1][3] Cell, 184(10).[3] Link

-

PubChem. (2024). Pyrrocaine Compound Summary. National Library of Medicine. Link

-

PubChem. (2024).[1] 4-Hydroxy-N,N-diethyltryptamine Compound Summary. National Library of Medicine. Link

-

Löfgren, N., & Tegnér, C. (1957).[6] Studies on Local Anesthetics XVI. Acta Chemica Scandinavica, 11, 1724-1737.[6] (Original synthesis of Pyrrocaine).

Sources

- 1. Zalsupindole - Wikipedia [en.wikipedia.org]

- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zalsupindole (AAZ-A-154) | 5-HT2R ligand | Probechem Biochemicals [probechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrocaine | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrocaine - Wikipedia [en.wikipedia.org]

- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrocaine | 2210-77-7 | Benchchem [benchchem.com]

- 10. blossomanalysis.com [blossomanalysis.com]

The Pharmacological Versatility of Benzoylpiperazine Scaffolds: From Synaptic Modulation to Oncology

Executive Summary

The benzoylpiperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple piperazines, the introduction of the benzoyl amide linkage confers specific rigidity and hydrogen-bonding capabilities that drastically alter the pharmacophore's affinity.

This guide analyzes the three primary biological domains of benzoylpiperazine derivatives: Neuropharmacology (GlyT1/AMPA modulation) , Oncology (Kinase/Tubulin inhibition) , and Virology (HIV-1 attachment inhibition) . It concludes with a validated synthetic protocol for generating high-purity benzoylpiperazine libraries.

Part 1: Neuropharmacology & CNS Targeting[1]

The most authoritative application of benzoylpiperazines lies in the modulation of glutamatergic and glycinergic signaling.

Glycine Transporter 1 (GlyT1) Inhibition

Benzoylpiperazines have emerged as potent inhibitors of GlyT1.[1] By inhibiting GlyT1, these compounds increase synaptic glycine concentrations, thereby potentiating NMDA receptor function. This mechanism is currently under intense investigation for the treatment of schizophrenia (negative symptoms) and cognitive impairment.

-

Mechanism of Action: The benzoylpiperazine core occupies the substrate binding site of the transporter, locking it in a conformation that prevents glycine reuptake.

-

Key Structural Feature: Substituents on the benzoyl ring (specifically 2- and 5-positions) dictate selectivity between GlyT1 and GlyT2.

AMPA Receptor Modulation (Nootropics)

Derivatives structurally related to Sunifiram and Unifiram (which contain a piperazine-amide backbone) act as positive allosteric modulators (PAMs) of AMPA receptors.

-

Causality: Binding to the allosteric site reduces receptor desensitization.

-

Result: Enhanced long-term potentiation (LTP) in the hippocampus, translating to improved spatial memory and learning.

Visualization: GlyT1 Inhibition Pathway

The following diagram illustrates how benzoylpiperazine-mediated GlyT1 inhibition enhances NMDA receptor signaling.

Figure 1: Mechanism of GlyT1 inhibition. The drug blocks the transporter, increasing local glycine concentration, which co-activates the NMDA receptor.

Part 2: Oncology & Cytotoxicity[3][4]

In oncology, benzoylpiperazines function primarily through two mechanisms: Tubulin Polymerization Inhibition and Kinase Inhibition (specifically EGFR and VEGFR).

Structure-Activity Relationship (SAR)

Recent studies on 2-benzoylbenzofuran-piperazine hybrids demonstrate that the electronic nature of the benzoyl substituent is critical for cytotoxicity.

Table 1: Comparative Cytotoxicity of Benzoylpiperazine Derivatives (Synthetic Data Summary)

| Compound ID | R-Group Subst. | Target Mechanism | IC50 (HeLa) | IC50 (A549) | Selectivity Index |

| BP-01 | 4-H (Unsubst.) | General Cytotoxicity | 12.5 µM | 15.2 µM | 1.2 |

| BP-05 | 4-OCH3 (Donating) | Tubulin Inhibition | 2.1 µM | 1.8 µM | >10 |

| BP-12 | 4-NO2 (Withdrawing) | EGFR Kinase Inhib. | 5.4 µM | 8.9 µM | 4.5 |

| BP-18 | 3,4,5-Trimethoxy | Tubulin Inhibition | 0.8 µM | 0.5 µM | >20 |

Note: Data aggregated from trends in benzofuran-piperazine hybrid studies [1]. The trimethoxy motif (BP-18) mimics the pharmacophore of colchicine, explaining its high potency against tubulin.

Part 3: Antiviral Activity (HIV-1)

The benzoylpiperazine scaffold is a precursor in the synthesis of Temsavir (active metabolite of Fostemsavir), a first-in-class HIV-1 attachment inhibitor.

-

Mechanism: The piperazine moiety extends from an azaindole core to interact with the gp120 glycoprotein on the viral envelope.

-

Effect: This steric blockade prevents the virus from attaching to the host CD4 receptor.[2]

-

Significance: This validates the scaffold not just as a "linker" but as a critical binding element in preventing viral entry [2].

Part 4: Validated Synthetic Protocol

To ensure reproducibility, we utilize a modified Schotten-Baumann acylation. This method is superior to standard EDC couplings for simple benzoyl derivatives due to easier workup and cost-efficiency.

Reagents & Stoichiometry[6]

-

Piperazine (anhydrous): 1.0 equiv.[3]

-

Triethylamine (TEA): 1.2 equiv.

-

Dichloromethane (DCM): Solvent (0.2 M concentration).

Step-by-Step Workflow

-

Preparation: Dissolve Piperazine and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C.[4][3]

-

Addition: Add Benzoyl Chloride dropwise over 30 minutes. Critical: Rapid addition leads to di-benzoylated byproducts (bis-amide).

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M NaOH (removes unreacted acid chloride).

-

Wash with 1M HCl (removes unreacted piperazine).

-

Validation: The product remains in the organic layer; impurities move to aqueous.

-

-

Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

Visualization: Synthesis Workflow

Figure 2: Optimized Schotten-Baumann synthesis protocol for mono-benzoylpiperazines.

References

-

NIH/PubChem. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (Fostemsavir). Retrieved from [Link]

-

ResearchGate. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Retrieved from [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action for 1-(4-Isopropyl-benzoyl)-piperazine

An Investigative Whitepaper for Drug Development Professionals

Executive Summary

The vast chemical space available for drug discovery necessitates a structured, hypothesis-driven approach to characterization. The novel compound, 1-(4-Isopropyl-benzoyl)-piperazine, incorporates a piperazine scaffold, a privileged structure in neuropharmacology.[1] This guide posits a primary mechanism of action (MoA) hypothesis based on structure-activity relationship (SAR) analysis of analogous compounds. We hypothesize that 1-(4-Isopropyl-benzoyl)-piperazine acts as a competitive antagonist at the dopamine D2 receptor (D2R). This assertion is grounded in the extensive history of arylpiperazine derivatives modulating aminergic G-protein coupled receptors (GPCRs).[2][3] This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite in-vitro assays, expected data signatures, and the underlying scientific rationale for each step.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a novel chemical entity is often inferred from its structural motifs. The molecule 1-(4-Isopropyl-benzoyl)-piperazine is comprised of three key features:

-

The Piperazine Ring: A six-membered heterocyclic amine that is a cornerstone of numerous centrally active drugs, prized for its ability to be readily modified to tune pharmacological activity and pharmacokinetic properties.[1][4]

-

The Aryl-Acyl Moiety: The benzoyl group attached to one of the piperazine nitrogens firmly places this molecule within the arylpiperazine class. This broad family of compounds exhibits a strong predilection for neurotransmitter receptors, particularly dopamine and serotonin subtypes.[3] The replacement of a more flexible benzyl group, as seen in the stimulant Benzylpiperazine (BZP), with a rigid benzoyl group significantly alters electronic and conformational properties, often shifting activity from agonist/releaser to antagonist.[5][6]

-

The 4-Isopropyl Substituent: This lipophilic group on the phenyl ring is predicted to enhance binding affinity within the hydrophobic pockets of the target receptor, potentially contributing to both potency and selectivity.[7]

Given that many arylpiperazine derivatives are ligands for dopamine D2 and D3 receptors, a logical starting point for investigation is to hypothesize an interaction with this receptor family.[2][8] The D2 receptor, a Gαi/o-coupled GPCR, is a critical target in the treatment of psychosis, and its modulation is a key mechanism for antipsychotic drugs.[][10]

The Central Hypothesis: Dopamine D2 Receptor Antagonism

We hypothesize that 1-(4-Isopropyl-benzoyl)-piperazine functions as a competitive antagonist at the human dopamine D2 receptor.

This mechanism implies that the compound will:

-

Bind with high affinity to the orthosteric binding site of the D2 receptor.

-

Show no intrinsic efficacy in activating the receptor upon binding.

-

Competitively inhibit the receptor's activation by the endogenous ligand, dopamine.

-

Consequently, block the canonical D2R signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[11]

This hypothesis forms the basis of a structured, multi-phase validation workflow designed to rigorously test each aspect of the proposed mechanism.

Experimental Validation Workflow

The following experimental plan is designed as a self-validating system. Each phase provides critical data that informs the progression to the next, ensuring a cost-effective and scientifically robust characterization of the compound's MoA.

Caption: Experimental workflow for MoA hypothesis validation.

Phase 1: Confirmation of Target Engagement via Radioligand Binding

Rationale: The foundational step is to confirm that the compound physically interacts with the D2 receptor. Radioligand binding is the gold-standard method for quantifying the affinity of a test compound for a receptor.[12] This assay measures the displacement of a known high-affinity radioligand from the receptor by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Source: Use cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Radioligand: Employ a well-characterized D2R antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of 1-(4-Isopropyl-benzoyl)-piperazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Termination: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Determination of Functional Activity

Rationale: Binding alone does not define a compound's action. It could be an agonist (activator), antagonist (blocker), or inverse agonist. Since the D2 receptor is coupled to the Gαi subunit, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[][11] An antagonist will block this effect. A functional assay measuring cAMP levels is therefore essential to determine the compound's intrinsic activity.[14][15]

Experimental Protocol: cAMP Accumulation Assay (Antagonist Mode)

-

Cell Line: Use a cell line stably expressing the human D2 receptor, such as CHO-K1 or HEK293 cells.

-

Assay Principle: Utilize a commercially available cAMP detection kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or GloSensor™ (Promega).[16] These assays measure changes in intracellular cAMP levels.

-

Assay Setup:

-

Pre-incubate cells with a range of concentrations of 1-(4-Isopropyl-benzoyl)-piperazine.

-

To measure antagonism, stimulate the adenylyl cyclase with forskolin to generate a measurable baseline of cAMP.

-

Challenge the cells with an EC80 concentration of a known D2R agonist (e.g., quinpirole or dopamine). The agonist will inhibit cAMP production.

-

-

Incubation: Allow the stimulation to proceed for a defined period (e.g., 30 minutes).

-

Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of 1-(4-Isopropyl-benzoyl)-piperazine. An antagonist will produce a dose-dependent reversal of the agonist-induced inhibition of cAMP, allowing for the calculation of an IC50 value.

Hypothesized D2 Receptor Signaling Pathway

The following diagram illustrates the canonical D2 receptor signaling pathway and the hypothesized point of intervention by 1-(4-Isopropyl-benzoyl)-piperazine.

Caption: Hypothesized antagonism of the D2R signaling pathway.

Data Interpretation and Expected Outcomes

The success of the validation workflow hinges on interpreting the quantitative data generated from each phase. The expected results, if the hypothesis is correct, are summarized below.

| Assay | Parameter | Expected Outcome for a Potent & Selective D2R Antagonist | Rationale |

| Radioligand Binding | Ki (nM) | < 100 nM | A low Ki value indicates high binding affinity to the D2 receptor, a hallmark of a potent ligand. |

| cAMP Functional Assay | IC50 (nM) | < 200 nM | A low IC50 demonstrates functional potency, showing the compound effectively reverses agonist activity. |

| cAMP Functional Assay | Intrinsic Activity | No agonist activity | The compound should not inhibit cAMP production on its own, confirming it is not an agonist. |

| Selectivity Screen | Ki Ratio (D2 vs. other receptors) | >10-fold | A higher Ki for off-targets (e.g., D1, D3, 5-HT receptors) indicates selectivity for D2R, which is crucial for a clean pharmacological profile. |

Conclusion and Path Forward

This guide outlines a clear, scientifically-grounded hypothesis for the mechanism of action of 1-(4-Isopropyl-benzoyl)-piperazine as a dopamine D2 receptor antagonist. The proposed experimental workflow provides a robust and efficient path to validate this hypothesis, moving the compound from an uncharacterized entity to a lead candidate with a defined pharmacological profile. Confirmation of this MoA would position 1-(4-Isopropyl-benzoyl)-piperazine as a promising scaffold for the development of novel therapeutics targeting neuropsychiatric disorders where D2 receptor modulation is a validated strategy.

References

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

-

ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]

-

Nayak, S. R., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. [Link]

-

Frontiers Media S.A. Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers Research Topic. [Link]

-

Roundtree, I. A., et al. (2020). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience. [Link]

-

Wikipedia. Dopamine receptor. [Link]

-

Skipper, P. L., & Tarash, E. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

-

Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

-

QIAGEN. Serotonin Receptor Signaling. GeneGlobe. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

Butini, S., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed. [Link]

-

G. H. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Digby, G. J., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Drug Discovery & Development. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology. [Link]

-

ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives. [Link]

-

Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction. [Link]

-

L-Estrada, A. O., et al. (2022). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors. [Link]

-

MDPI. Serotonin Pathway. Encyclopedia. [Link]

-

Dukat, M., et al. (1996). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. [Link]

-

Kulkarni, A. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

-

Sadek, B., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters. [Link]

-

Rowley, M., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

-

BioDuro. Ligand Binding Assays. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

-

de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]

-

Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Eurofins Discovery. GPCR Radioligand Binding. [Link]

-

Simmler, L. D., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Medicinal Chemistry. [Link]

-

Hussain, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. [Link]

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

-

United Nations Office on Drugs and Crime. (2008). Details for Piperazines. [Link]

-

Perveen, T., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. [Link]

-

Sharma, S., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Chemical Papers. [Link]

-

Caprioglio, D., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank. [Link]

-

ResearchGate. Synthesis of 1-(4-isopropylbenzyl)piperazine 9. [Link]

-

PubChem. 1-(4-Isopropyl-benzoyl)-piperazine. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. multispaninc.com [multispaninc.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. molbio.gu.se [molbio.gu.se]

- 16. biocompare.com [biocompare.com]

Strategic In Silico Target Deconvolution: A Case Study of 1-(4-Isopropyl-benzoyl)-piperazine

Executive Summary

This technical guide details the computational (in silico) methodology for predicting biological targets of 1-(4-Isopropyl-benzoyl)-piperazine (PubChem CID: 16769426). While often utilized as a synthesis intermediate for complex pharmacophores (e.g., Prottremin derivatives or Sunifiram analogs), this molecule possesses a "privileged scaffold"—the piperazine benzamide—which frequently exhibits inherent biological activity against G-Protein Coupled Receptors (GPCRs).

This guide departs from standard templates to provide a rigorous, causality-driven workflow. It is designed for medicinal chemists and computational biologists seeking to repurpose intermediates or define toxicological profiles early in the drug discovery pipeline.

Part 1: The Query Entity & Chemical Preparation

Before initiating prediction algorithms, the molecular entity must be standardized. In silico tools rely on precise chemical descriptors; errors here propagate through the entire pipeline.

Chemical Identity[1]

-

IUPAC Name: Piperazin-1-yl-(4-propan-2-ylphenyl)methanone[1]

-

Molecular Formula:

[1] -

Key Structural Features:

-

Piperazine Ring:[2][3][4][5][6][7] A secondary amine acting as a basic center (pKa ~9.8), crucial for ionic interactions with receptor aspartate residues (e.g., in Dopamine/Histamine receptors).

-

Benzoyl Linker: Provides rigid spacing and hydrogen bond acceptance (carbonyl).

-

Isopropyl Group: A lipophilic moiety at the para position, enhancing hydrophobic pocket occupancy.

-

Protocol: Ligand Preparation

Objective: Generate a standardized SMILES string and 3D conformer with correct protonation states at physiological pH (7.4).

-

SMILES Generation:

-

Canonical SMILES: CC(C)C1=CC=C(C=C1)C(=O)N2CCNCC2[1]

-

Why: Canonicalization ensures that different algorithms interpret the aromaticity and branching consistently.

-

-

Protonation State (pH 7.4):

-

The distal nitrogen of the piperazine ring is basic. At pH 7.4, it is predominantly protonated (

). -

Action: Use tools like ChemAxon or RDKit to generate the protonated microspecies. Unprotonated inputs can lead to false negatives in electrostatic scoring functions.

-

-

3D Energy Minimization:

-

Convert 2D SMILES to 3D structure using the MMFF94 force field.

-

Tool: OpenBabel or RDKit.

-

Command:obabel -i smi ligand.smi -o sdf -O ligand_3d.sdf --gen3d

-

Part 2: Ligand-Based Target Prediction (The "Guilt by Association" Approach)

Ligand-based methods assume that structurally similar molecules bind to similar protein targets. This is particularly effective for the piperazine benzamide scaffold, which is well-represented in bioactive databases.

Methodology: Similarity Ensemble Approach (SEA)

Theory: SEA relates proteins based on the chemical similarity of their ligand sets.[8][9][10] It calculates a raw score based on Tanimoto coefficients and converts it into a statistical E-value (Expectation value).

Protocol:

-

Input: Submit the Canonical SMILES to the SEA server (sea.bkslab.org).

-

Database Selection: ChEMBL (Version 28 or higher).

-

Interpretation:

-

*E-Value <

: * Strong prediction. -

*E-Value

to -

Likely Hits: SEA typically flags Histamine H1 , Dopamine D2 , and Serotonin 5-HT receptors for this scaffold due to the piperazine pharmacophore.

-

Methodology: SwissTargetPrediction

Theory: This tool combines 2D similarity (fingerprints) and 3D similarity (electroshape) to predict targets, trained on a curated set of 370,000 actives.

Protocol:

-

Input: Canonical SMILES.

-

Species: Homo sapiens.

-

Analysis:

-

Focus on the "Probability" score.

-

Map results to the "Target Class" pie chart.

-

Expected Outcome: For 1-(4-Isopropyl-benzoyl)-piperazine, expect a dominance of GPCRs (Family A) and Kinases .

-

Data Synthesis: Predicted Target Table

Based on the scaffold's pharmacophoric features (piperazine + lipophilic tail), the following targets are statistically most probable:

| Rank | Target Name | Gene | Probability | Mechanism Basis |

| 1 | Histamine H1 Receptor | HRH1 | > 0.85 | Ionic bond with Asp107; Hydrophobic fit of isopropyl group. |

| 2 | Dopamine D2 Receptor | DRD2 | ~ 0.70 | Classic aryl-piperazine binding mode. |

| 3 | Sigma Non-opioid Receptor 1 | SIGMAR1 | ~ 0.65 | Lipophilic cation recognition. |

| 4 | Acetylcholinesterase | ACHE | ~ 0.40 | Binding to the peripheral anionic site. |

Part 3: Structure-Based Validation (Inverse Docking)

To validate the ligand-based predictions, we perform "Inverse Virtual Screening." Instead of docking one library against one target, we dock one ligand against a database of protein pockets (e.g., scPDB or idTarget).

Workflow Visualization

The following diagram illustrates the consensus workflow, moving from the chemical query to pathway validation.

Caption: Consensus workflow integrating ligand-based similarity (SwissTargetPrediction) and structure-based inverse docking to prioritize targets.

Docking Protocol (AutoDock Vina)

If the H1 Receptor (PDB ID: 3RZE) is identified as the top hit, validate it structurally:

-

Receptor Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

-

Grid Box Generation: Center the grid on Asp107 (key residue for aminergic GPCRs). Size: 20x20x20 Å.

-

Docking Parameters:

-

Exhaustiveness: 8

-

Energy Range: 4 kcal/mol

-

-

Success Criteria:

-

Binding Affinity:

kcal/mol. -

Key Interaction: Formation of a salt bridge between the protonated piperazine nitrogen and Asp107.

-

Part 4: Pathway Analysis & Biological Implications

Identifying the target is only the first step. Understanding the downstream signaling is critical for predicting efficacy or toxicity.

Signaling Pathway: H1 Receptor Antagonism

If the molecule binds HRH1 (Histamine H1) as an antagonist (common for this scaffold), it inhibits the

Caption: The Gq/11 signaling cascade. The query molecule likely acts as an antagonist at the Receptor level, blocking downstream Calcium release.

ADMET & Toxicity Prediction

Using the predicted targets, we can infer toxicity risks:

-

hERG Channel Blockade: Piperazines with lipophilic linkers often bind hERG. In silico check via PreADMET is mandatory.

-

Sedation: High affinity for H1 (central) implies blood-brain barrier (BBB) crossing and sedative effects.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019).[11][12][13] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[11][12][13] Nucleic Acids Research, 47(W1), W357–W364.[11] [Link]

-

Keiser, M. J., et al. (2007).[9] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[9] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16769426, 1-(4-Isopropyl-benzoyl)-piperazine.[1] PubChem. [Link][1][3]

-

Gfeller, D., Michielin, O., & Zoete, V. (2013).[11] Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079.[11] [Link]

-

Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930–D940. [Link]

Sources

- 1. 1-(4-Isopropyl-benzoyl)-piperazine | C14H20N2O | CID 16769426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,4-Diisopropylpiperazine | C10H22N2 | CID 204266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SEA Search Server [sea.bkslab.org]

- 10. academic.oup.com [academic.oup.com]

- 11. SwissTargetPrediction [swisstargetprediction.ch]

- 12. academic.oup.com [academic.oup.com]

- 13. semanticscholar.org [semanticscholar.org]

Predictive ADME/Tox Profiling of 1-(4-Isopropylbenzoyl)piperazine: A Fragment-Based Assessment

Executive Summary & Chemical Identity

This technical guide provides a predictive ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology profile for 1-(4-Isopropylbenzoyl)piperazine . This molecule represents a "privileged scaffold" in medicinal chemistry—a benzamide linker connecting a lipophilic tail (isopropylphenyl) to a polar head (piperazine).

Unlike simple benzyl-piperazines, the benzoyl linkage creates an amide bond, significantly altering the physicochemical landscape by neutralizing one nitrogen atom. This structural nuance dictates its utility as a CNS-active fragment (e.g., in GlyT1 inhibitors or histamine antagonists) and defines its specific toxicity risks, particularly regarding hERG channel inhibition.

Chemical Baseline

| Property | Value (Predicted/Computed) | Structural Implication |

| IUPAC Name | Piperazin-1-yl-(4-propan-2-ylphenyl)methanone | Amide linkage confers stability against rapid hydrolysis. |

| SMILES | CC(C)C1=CC=C(C=C1)C(=O)N2CCNCC2 | Mono-basic character (distal NH only). |

| Molecular Weight | 232.32 g/mol | Fragment-like; highly favorable for oral absorption. |

| LogP (Oct/Wat) | ~1.9 – 2.1 | Ideal lipophilicity for membrane permeability without extreme insolubility. |

| TPSA | ~32-40 Ų | < 90 Ų suggests high probability of Blood-Brain Barrier (BBB) penetration. |

| pKa (Base) | ~8.7 (Distal N) | Exists primarily as a cation at physiological pH (7.4). |

Physiologically Based ADME Prediction

The following profile is synthesized from Structure-Activity Relationship (SAR) data of analogous benzoylpiperazines and established QSAR principles.

Absorption (The "Getting In")

-

Solubility: The presence of the distal secondary amine allows for salt formation (e.g., HCl, fumarate), rendering the molecule highly soluble in gastric fluids despite the lipophilic isopropyl-phenyl group.

-

Permeability: With a Molecular Weight (MW) < 250 and LogP ~2.0, this compound exhibits Class I (High Solubility, High Permeability) characteristics according to the Biopharmaceutics Classification System (BCS), provided it is administered as a salt.

-

Transporters: As a small lipophilic amine, it is a potential substrate for P-glycoprotein (P-gp), but passive diffusion rates likely overwhelm efflux at therapeutic concentrations.

Distribution (The "Spread")

-

Blood-Brain Barrier (BBB): The combination of low TPSA (< 40 Ų) and moderate lipophilicity strongly predicts high CNS penetration . This scaffold is frequently used to deliver drugs to cerebral targets (e.g., Sunifiram analogs).

-

Plasma Protein Binding (PPB): Predicted to be moderate (70-85%). The isopropyl group increases binding to albumin, but the free amine limits extreme sequestration.

-

Volume of Distribution (Vd): Likely high (> 2 L/kg), distributing extensively into tissues due to the basic nitrogen's affinity for lysosomal trapping and phospholipid bilayers.

Metabolism (The "Change")

The molecule contains three distinct metabolic "soft spots" susceptible to Phase I and Phase II biotransformation.

-

N-Oxidation / N-Glucuronidation (Major): The distal secondary amine is the primary site for metabolic attack, leading to N-oxides (via FMOs) or direct N-glucuronidation.

-

Benzylic Hydroxylation (Minor): The isopropyl group is susceptible to CYP450-mediated hydroxylation (likely CYP2D6 or CYP3A4), converting the isopropyl moiety to a tertiary alcohol.

-

Amide Hydrolysis (Rare): The benzamide bond is generally robust in vivo compared to esters, but amidases could theoretically cleave it to 4-isopropylbenzoic acid and piperazine.

Excretion (The "Getting Out")

-

Route: Predominantly renal excretion of the polar metabolites (glucuronides/N-oxides). Unchanged parent drug may be reabsorbed in the renal tubules due to its lipophilicity unless acidified urine traps the ionized amine.

Toxicology Profile & Risk Assessment

Cardiotoxicity (hERG Inhibition)

Risk Level: Moderate (Structural Alert) Piperazine derivatives linked to lipophilic aromatic groups are a classic pharmacophore for hERG potassium channel blockade, which can lead to QT prolongation and Torsades de Pointes.

-

Mechanism: The protonated distal nitrogen interacts with aromatic residues (Tyr652/Phe656) in the hERG pore, while the isopropyl-phenyl tail docks into the hydrophobic pocket.

-

Mitigation: Unlike bis-basic benzylpiperazines, the amide linker in this molecule reduces overall basicity, potentially lowering hERG affinity compared to its reduced counterparts.

Genotoxicity (Ames)

Risk Level: Low Simple benzoylpiperazines generally lack the DNA-intercalating properties or reactive electrophiles (like epoxides or nitro groups) required for mutagenicity. However, standard Ames testing is mandatory.

Phospholipidosis

Risk Level: Low to Moderate Cationic amphiphilic drugs (CADs) can induce phospholipidosis. While this molecule is a CAD, its single basic center makes it less prone to this pathology than bis-basic compounds (e.g., chloroquine).

Visualization of Metabolic & Experimental Workflows

Diagram 1: Metabolic Fate Prediction

This diagram illustrates the predicted biotransformation pathways for 1-(4-Isopropylbenzoyl)piperazine.

Caption: Predicted Phase I and Phase II metabolic pathways. The distal nitrogen is the primary site for conjugation and oxidation.

Diagram 2: ADME/Tox Validation Workflow

A logic-gated experimental workflow to validate the in silico predictions.

Caption: Tiered experimental cascade. hERG assessment is prioritized due to the piperazine structural alert.

Experimental Validation Protocols

To transition from prediction to empirical data, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the compound to ensure bioassays are not artifactual due to precipitation.

-

Preparation: Weigh 2 mg of solid compound into a glass vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Shake at 37°C for 24 hours (ensures thermodynamic equilibrium vs. kinetic).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

-

Control: Use Propranolol (High Sol) and Tamoxifen (Low Sol) as benchmarks.

Protocol B: hERG Inhibition (Automated Patch Clamp)

Objective: Quantify cardiotoxicity risk early.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the hERG K+ channel.

-

Perfusion: Perfuse cells with extracellular solution containing the test compound at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

-

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit the tail current.

-

Analysis: Measure the inhibition of the tail current amplitude. Calculate IC50.

-

Acceptance Criteria: Positive control (E-4031) must show IC50 ~10-50 nM.

Protocol C: Microsomal Stability Assay

Objective: Predict hepatic clearance and identify metabolic hotspots.

-

Incubation: Incubate compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.

-

Calculation: Plot ln(% remaining) vs. time. Slope = -k.

.

References

-

PubChem. (2025).[1][2] 1-(4-Isopropyl-benzoyl)-piperazine | C14H20N2O.[2] National Library of Medicine. [Link]

-

MDPI. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences. [Link]

-

Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link][4]

-

ResearchGate. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: 1-(4-Isopropylbenzoyl)piperazine (CAS 926258-12-0)

[1]

Executive Summary

1-(4-Isopropylbenzoyl)piperazine (CAS 926258-12-0) is a high-value medicinal chemistry intermediate belonging to the class of N-acyl piperazines.[1] Structurally, it functions as a "privileged scaffold," combining a lipophilic 4-isopropylphenyl tail with a polar, basic piperazine core via a rigid amide linker. This dual nature makes it a critical building block in the synthesis of G-Protein Coupled Receptor (GPCR) ligands—particularly for Histamine H3 and Dopamine D3 receptors—and as a solubility-enhancing fragment in kinase inhibitor design.

This guide details the synthesis, purification, and application of 1-(4-Isopropylbenzoyl)piperazine, providing researchers with a robust protocol for its generation and integration into drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | 1-(4-Isopropylbenzoyl)piperazine |

| CAS Number | 926258-12-0 |

| Synonyms | (4-Isopropylphenyl)(piperazin-1-yl)methanone; 4-Isopropyl-1-piperazinylcarbonylbenzene |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| LogP (Predicted) | 1.9 – 2.2 (Lipophilic) |

| pKa (Piperazine NH) | ~8.5 – 9.0 (Basic) |

| Physical State | Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl Salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (Free Base) |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

Direct reaction of 4-isopropylbenzoyl chloride with excess piperazine often leads to the formation of the unwanted byproduct 1,4-bis(4-isopropylbenzoyl)piperazine . To ensure high fidelity and mono-substitution, the recommended route utilizes N-Boc-piperazine as a protected intermediate.

Optimized Synthesis Route (High Purity)

This protocol ensures >98% purity by preventing bis-acylation.

Reagents:

-

4-Isopropylbenzoic acid (Starting Material)

-

Thionyl Chloride (

) or Oxalyl Chloride -

tert-Butyl piperazine-1-carboxylate (N-Boc-Piperazine)

-

Triethylamine (

) or DIPEA -

Trifluoroacetic acid (TFA) or HCl in Dioxane

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 4-isopropylbenzoic acid (1.0 eq) in dry DCM.

-

Add catalytic DMF (2-3 drops) and slowly add oxalyl chloride (1.2 eq) at 0°C.

-

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to obtain crude 4-isopropylbenzoyl chloride. Note: Use immediately.

-

-

Amide Coupling (N-Acylation):

-

Dissolve N-Boc-piperazine (1.0 eq) and

(1.5 eq) in dry DCM at 0°C. -

Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes.

-

Scientific Rationale: Slow addition at low temperature minimizes exotherms and prevents side reactions.

-

Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

-

-

Deprotection:

-

Treat the Boc-intermediate with 20% TFA in DCM (or 4M HCl in Dioxane) at RT for 2 hours.

-

Concentrate to remove excess acid.

-

-

Work-up & Free Base Isolation:

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis ensuring mono-substitution via Boc-protection strategy.

Applications in Drug Discovery

Pharmacophore & Scaffold Utility

The 1-(4-Isopropylbenzoyl)piperazine moiety is a versatile "linker-scaffold" used to probe biological targets requiring a balance of lipophilicity and hydrogen-bonding capability.

-

Lipophilic Tail (4-Isopropylphenyl): Mimics hydrophobic residues (e.g., Leucine, Valine) or interacts with hydrophobic pockets (e.g., S1 pockets in proteases). The isopropyl group provides steric bulk without excessive molecular weight.

-

Rigid Linker (Benzoyl Amide): Restricts conformational freedom compared to a benzyl linker, orienting the piperazine ring in a specific vector.

-

Polar Core (Piperazine): The secondary amine (

) serves as a handle for further functionalization (e.g., reductive amination, sulfonylation) or as a key interaction point (salt bridge) with Asp/Glu residues in receptor binding sites.

Target Classes

-

GPCR Antagonists (Histamine H3 / Dopamine D3):

-

The benzoyl-piperazine core is a classic template for H3 receptor antagonists used in cognitive disorder research. The isopropyl group enhances blood-brain barrier (BBB) permeability.

-

-

Kinase Inhibitors:

-

Used as a solvent-exposed tail to improve the solubility of ATP-competitive inhibitors.

-

-

Fragment-Based Drug Discovery (FBDD):

-

Screened as a fragment to identify novel binding pockets. Its low molecular weight (232 Da) satisfies the "Rule of Three" for fragments.

-

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

| Method | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | δ 1.22 (d, 6H): Isopropyl methyls.δ 2.90 (m, 1H): Isopropyl methine.δ 2.6-3.6 (m, 8H): Piperazine ring protons (broad due to amide rotamers).δ 7.3-7.4 (m, 4H): Aromatic protons (AA'BB' system). |

| LC-MS (ESI+) | [M+H]+ = 233.17 (Major peak).Check for absence of [2M+H]+ dimer or bis-amide byproduct (MW ~378). |

| HPLC Purity | >95% (UV @ 254 nm). Impurities often include unreacted benzoic acid or bis-amide. |

Purification Workflow